Diethyl [anilino(phenyl)methyl]malonate
Description
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4g/mol |
IUPAC Name |
diethyl 2-[anilino(phenyl)methyl]propanedioate |
InChI |
InChI=1S/C20H23NO4/c1-3-24-19(22)17(20(23)25-4-2)18(15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14,17-18,21H,3-4H2,1-2H3 |
InChI Key |
VCLKMTAYMZUWSX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact Analysis :
- Electron-Withdrawing Groups (e.g., F, NO₂): Fluorine and nitro substituents enhance electrophilicity, facilitating nucleophilic additions or cyclizations . For instance, the nitro group in compound 10l () increases melting point (177–179°C) compared to non-nitro analogues, likely due to improved crystallinity.
- Bulky Substituents (e.g., furyl, tolyl): Compounds like diethyl {[5-(4-methylphenyl)-2-furyl]methylene}malonate exist as oils, reducing their utility in solid-phase reactions but enabling solubility in non-polar solvents for polymer synthesis .
- Aromatic vs. Aliphatic Substituents : Benzyl and allyl groups (e.g., diethyl allyl(3-phenyl-2-propynyl)malonate in ) introduce aliphatic chains that modify steric hindrance and reactivity in Michael additions or Diels-Alder reactions .
Alkylation and Condensation Reactions
- Base-Mediated Alkylation : Diethyl malonate derivatives are often synthesized via alkylation using sodium hydride or potassium t-butoxide. For example, diethyl 2-[(5,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl]malonate is prepared by alkylating diethyl malonate with 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one in acetonitrile .
- Copper-Catalyzed Arylation : Aryl iodides couple with diethyl malonate under mild conditions (Cs₂CO₃, CuI catalysis) to form α-aryl malonates with >80% yields, offering superior functional group tolerance compared to traditional palladium-based methods .
Transesterification and Reduction
- Transesterification : Reactions with sodium salts of diethyl malonate and alkyl halides (e.g., allyl bromide) yield substituted malonates, as seen in the synthesis of diethyl allyl(1-methyl-2-pentynyl)malonate (boiling point: 105–107°C at 1 mmHg) .
- Lithium Aluminium Hydride Reduction: Diethyl ferrocenylalkylmalonates are reduced to 1,3-propanediols for chiral monoacetate synthesis, critical in asymmetric catalysis .
Functional and Regulatory Comparisons
- Pharmaceutical Relevance: Diethyl benzylmalonate is a precursor in steroid synthesis (e.g., methenolone acetate), while nitro- or fluoro-substituted derivatives are explored for anticancer and antimicrobial activity .
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